8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
This compound features a fused pyrrolo[3,2,1-ij]quinolin-4-one core, a bicyclic system with a partially saturated pyrrole ring fused to a quinolinone moiety. At position 8, a sulfonyl group bridges the core to a 1,4-thiazepane ring substituted with a furan-2-yl group at position 5.
Properties
IUPAC Name |
6-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c23-19-4-3-14-12-16(13-15-5-8-22(19)20(14)15)28(24,25)21-7-6-18(27-11-9-21)17-2-1-10-26-17/h1-2,10,12-13,18H,3-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGJJURFACSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex heterocyclic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique combination of a pyrroloquinoline core with furan and thiazepane substituents. The structural formula can be summarized as follows:
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.44 g/mol |
| InChI Key | InChI=1S/C19H20N2O3S/c20-19(22)21(17)15... |
Antimicrobial Properties
Studies have shown that compounds similar to the target molecule exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of pyrroloquinoline have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antitumor Activity
Research indicates that pyrrolo[3,2,1-ij]quinoline derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds induce apoptosis in various cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential. For example, one study found that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Neuroprotective Effects
The neuroprotective potential of this class of compounds has been explored in models of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. In particular, they may modulate neurotransmitter levels and reduce neuroinflammation .
The biological effects of This compound are believed to stem from multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors in the nervous system or immune system, altering signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of pyrroloquinoline derivatives against ESKAPE pathogens. Among the tested compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, indicating strong antibacterial properties .
Study 2: Anticancer Properties
In a study assessing the anticancer efficacy of related compounds on human breast cancer cells (MCF-7), it was found that treatment with these derivatives resulted in a significant reduction in cell viability (IC50 = 12 µM). Mechanistic investigations revealed that these compounds induced apoptosis through the intrinsic pathway .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Properties
- Compounds with similar structural motifs have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The thiazepane ring may interact with bacterial enzymes, inhibiting growth and proliferation of pathogens.
2. Anti-inflammatory Effects
- The presence of the furan ring suggests potential anti-inflammatory properties. Compounds containing furan have been documented to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, indicating that this compound may also exhibit similar effects.
3. Neuroprotective Effects
- Preliminary studies suggest that derivatives of this compound may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases .
Synthetic Routes
The synthesis of 8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multi-step organic reactions. Common methods include:
1. Multi-step Organic Synthesis
- The synthesis begins with the formation of the thiazepane ring, followed by functionalization with the furan group and sulfonylation to introduce the sulfonyl moiety.
2. Reaction Conditions
- Solvents such as dichloromethane or ethanol are often used alongside catalysts like palladium or copper complexes to facilitate the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Key Observations:
Position-specific functionalization is critical for biological activity; for example, CYP11B1 inhibitors require substituents at position 8 for optimal binding .
Structural Complexity and Selectivity :
- The thiazepane ring in the target compound provides a larger, more complex substituent compared to acetyl or methanesulfonyl groups. This may improve metabolic stability but reduce solubility .
- Hybrid compounds (e.g., thioxothiazolidin-4-one derivatives) demonstrate how core modifications can shift activity toward antimicrobial applications .
Biological Relevance :
- Pyroquilon’s antifungal activity underscores the core’s inherent bioactivity, which is modulated by substituents. The target compound’s sulfonyl-thiazepane-furan group may enhance antifungal or enzyme-inhibitory properties compared to simpler analogs .
Research Findings and Implications
- Synthetic Challenges: The synthesis of the target compound likely involves multi-step functionalization of the pyrroloquinolinone core, similar to methods used for 8-(isoquinolin-4-yl) derivatives (e.g., nucleophilic substitution or coupling reactions) .
- Structure-Activity Relationships (SAR) : The thiazepane-furan group’s electron-rich sulfur and oxygen atoms may improve interactions with hydrophobic enzyme pockets, as seen in CYP inhibitors .
- Potential Applications: Given the bioactivity of analogs, the target compound may be explored for antifungal, enzyme inhibition, or anticancer applications. Further in vitro screening is warranted to validate these hypotheses.
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of this compound?
Synthesis efficiency depends on solvent polarity, temperature gradients, and catalyst selection. For instance, polar aprotic solvents (e.g., DMF) enhance sulfonation reactions, while transition-metal catalysts (e.g., Pd-mediated couplings) improve regioselectivity in heterocyclic systems. Yield optimization requires iterative adjustment of these parameters, supported by HPLC purity assessments .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) resolves proton environments in the thiazepane and quinolinone moieties, while Infrared (IR) spectroscopy confirms sulfonyl and carbonyl functional groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based readouts. Dose-response curves (IC50 values) and selectivity profiling against related enzymes (e.g., PDE4 isoforms) are essential. Reference structurally analogous compounds (e.g., pyrroloquinolinone derivatives) for benchmarking .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s target-binding interactions?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding modes to proteins like kinase domains. Density Functional Theory (DFT) calculations assess electronic effects of the furan-thiazepane substituent on binding affinity. Cross-validate with mutagenesis studies to confirm critical residues .
Q. What strategies address contradictory data in reported biological activities?
Comparative meta-analysis of literature (e.g., conflicting IC50 values) should consider assay conditions (pH, co-solvents) and cell-line variability. Replicate experiments under standardized protocols (e.g., CLIA-certified assays) and employ orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Q. What challenges arise in multi-step synthesis, and how are they mitigated?
Key challenges include sulfonation regioselectivity and pyrroloquinolinone ring stability. Protect the quinolinone carbonyl with tert-butoxycarbonyl (Boc) groups during sulfonation. Use flow chemistry for exothermic steps (e.g., thiazepane ring closure) to improve control and scalability .
Q. How can the mechanism of action be elucidated for this compound?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations in treated cells. CRISPR-Cas9 knockout libraries can pinpoint genetic dependencies. Validate hypotheses using phospho-specific antibodies (Western blot) for signaling nodes (e.g., MAPK/ERK) .
Methodological Considerations Table
Key Takeaways
- Synthesis: Prioritize solvent and catalyst optimization for sulfonation and heterocycle stability.
- Characterization: Multi-technique validation (NMR, HRMS) is non-negotiable for structural certainty.
- Biological Studies: Use standardized assays and computational tools to dissect mechanisms and resolve inconsistencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
